6-Chloro-5-methylpyrimidin-2(1H)-one
Description
6-Chloro-5-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with chlorine at position 6 and a methyl group at position 3. Pyrimidinones are critical in medicinal chemistry due to their structural versatility and bioactivity.
Properties
CAS No. |
101080-24-4 |
|---|---|
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.558 |
IUPAC Name |
6-chloro-5-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H,7,8,9) |
InChI Key |
VONSXWIKHHTSCS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3)
- Structure : Chlorine at position 5 and a hydroxyl group at position 2.
- Key Differences : Lacks the methyl group at position 5, altering steric and electronic profiles.
- Applications : Used as a precursor in nucleoside analog synthesis. Higher polarity due to the hydrochloride salt enhances solubility .
(b) 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)
- Structure : Chlorine at position 5, methyl at position 6, and a phenyl group at position 2.
(c) 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9)
- Structure: Amino group at position 6 and methylsulfanyl at position 4.
- Key Differences: The amino group enhances hydrogen-bonding capacity, while methylsulfanyl introduces sulfur-based reactivity. This compound is prioritized in antimetabolite drug development .
Physicochemical and Spectral Comparisons
Table 1: Physical Properties of Selected Pyrimidinones
Key Observations:
- Substituent Impact: Chlorine and methyl groups in this compound likely reduce solubility compared to hydroxyl or amino-substituted analogs.
- Spectral Trends: IR stretches for C=O (1748 cm⁻¹) and OH/NH (3470–3537 cm⁻¹) are consistent across pyrimidinones. Methyl groups in NMR appear as singlets near δ 1.8–2.5 .
(a) Dihydropyrimidin-2(1H)-ones
- Structure: Saturated pyrimidinone ring with diverse substituents.
- Bioactivity : Antimicrobial, anticancer, and anti-inflammatory properties. The saturated ring enhances conformational flexibility, improving target binding .
- Contrast : this compound’s unsaturated ring may limit flexibility but increase aromatic interactions in enzyme active sites.
(b) Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives
- Structure : Fused thiophene ring enhances planar rigidity.
- Bioactivity: Demonstrated kinase inhibition (e.g., EGFR). The thiophene moiety improves metabolic stability compared to simpler pyrimidinones .
(c) 2,3-Dihydroquinazolin-4(1H)-ones
- Structure : Bicyclic system with a ketone group.
- Bioactivity: SIRT1 inhibition (e.g., MHY2251). The dihydroquinazolinone scaffold offers a larger surface area for protein interactions compared to monocyclic pyrimidinones .
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